molecular formula C16H18ClN5O2 B2983250 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 373617-06-2

7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2983250
CAS No.: 373617-06-2
M. Wt: 347.8
InChI Key: NXQYRYQMEOMEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Applications

  • Research into derivatives of purine-2,6-dione, closely related to the specified compound, has identified potential psychotropic activities. Studies have found that certain derivatives can act as ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), displaying anxiolytic and antidepressant properties. This suggests that modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione could be a strategy for designing new serotonin ligands with improved psychotropic profiles (Chłoń-Rzepa et al., 2013).

Antiviral Applications

  • The compound and its variants have been tested for antirhinovirus activity, showing promise in the treatment of viral infections. Specific derivatives demonstrated significant activity against rhinovirus serotype 1B, highlighting the potential of these compounds in developing new antiviral agents (Kelley et al., 1989).

Molecular Synthesis and Chemical Properties

  • Studies on the synthesis of new thiadiazepino-purine ring systems from purine-2,6-diones have contributed to the understanding of the chemical properties and reactivity of these compounds. These findings open avenues for the development of novel heterocyclic compounds with potential pharmacological applications (Hesek & Rybár, 1994).
  • The synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones has been explored as a strategy to enhance water solubility and multitarget drug design for neurodegenerative diseases, showing the compound's versatility in addressing complex neurological disorders (Brunschweiger et al., 2014).

Implications for Drug Development

  • The compound's role in the synthesis and characterization of mixed ligand-metal complexes of methylxanthines (including 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione) with other ligands suggests its utility in the development of novel pharmaceuticals and therapeutic agents, demonstrating the broad potential of such compounds in medicinal chemistry (Shaker, 2011).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-7-5-6-8-11(10)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQYRYQMEOMEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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